维生素K2

描述

Menaquinone 5 is a form of vitamin K2 that has been gaining attention in the scientific community due to its potential health benefits. It is a fat-soluble vitamin that plays a crucial role in blood clotting and bone health. Menaquinone 5 is synthesized by bacteria in the gut and is also found in some foods, including fermented products such as cheese and natto.

科学研究应用

Vitamin K系列及其健康益处

Menaquinone,特别是Menaquinone 5,是Vitamin K系列的一部分,由于其在减少骨质疏松症和心血管疾病方面的潜力,已引起研究兴趣。Berenjian等人(2015年)的一篇综述提供了关于维生素K类型及其健康益处的见解,强调了menaquinone在这些领域的重要性。该综述还讨论了在menaquinone生产中的生物技术方法,包括发酵技术、提取和回收,全面了解其生产和市场增长前景(Berenjian, Mahanama, Kavanagh, & Dehghani, 2015)。

微生物生产和应用

维生素K2的微生物生产,包括menaquinone,是近期研究的焦点。Ren等人(2020年)回顾了this compound的功能和应用,分析了生物合成途径和酶,以识别工业规模生产中的瓶颈。他们讨论了菌株突变、基因修饰和各种发酵过程等策略,为微生物menaquinone生产的未来前景提供了见解(Ren, Peng, Hu, Han, & Huang, 2020)。

Menaquinone生物合成途径

menaquinone生物合成的研究对于理解其在细菌电子传递系统中的作用至关重要。Choi等人(2016年)发现了针对menaquinone生物合成途径中MenA酶的抑制剂,对诸如结核分枝杆菌和耐甲氧西林金黄色葡萄球菌等病原体有效。这项研究提供了一个例子,说明了了解menaquinone生物合成如何可以导致新的抗微生物药物的开发(Choi, Larson, Hinrichs, Bartling, Frandsen, & Narayanasamy, 2016)。

在细菌电子传递中的作用

menaquinone在细菌电子传递中的作用至关重要,特别是在厌氧生长期间。Jiang等人(2007年)在大肠杆菌menaquinone生物合成中鉴定了一个新的中间体,有助于更深入地了解其在电子传递中的作用。他们的发现为研究menaquinone生物合成途径提供了新的方向,这对许多细菌物种至关重要(Jiang, Cao, Guo, Chen, Chen, & Guo, 2007)。

未来方向

The increased global demand for Vitamin K2 has inspired interest in novel production strategies . There is ongoing research to determine whether Vitamin K2 and D3 supplementation might positively impact the biological process of bone healing . The lack of adverse effects of MK-7 makes it the ideal choice for supplementation by pregnant and nursing women and children, both healthy and suffering from various malabsorptions and health disorders .

作用机制

Target of Action

Menaquinone-5, also known as Vitamin K2, plays a crucial role in the electron transport and ATP generation in all Gram-positive and anaerobically respiring Gram-negative bacteria . It is the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes, which are present in the bacterial cell membrane .

Mode of Action

Menaquinone-5 interacts with its targets by getting reduced by two electrons to produce menaquinol . This menaquinol then shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .

Biochemical Pathways

The synthesis of Menaquinone-5 by bacteria is a multi-step process which starts with chorismate, a branch-point intermediate supplied by the shikimate pathway . Isochorismate synthase (MenF) converts chorismate into isochorismate, which in turn is converted to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) by MenD . The aromatic intermediate OSB is produced in a two-step process involving MenH and MenC via the intermediate compound SHCHC .

Pharmacokinetics

Menaquinone-7, a form of Vitamin K2, is absorbed more readily and is more bioavailable compared to other forms of Vitamin K

Result of Action

The action of Menaquinone-5 results in the maintenance of the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP . This is crucial for the energy metabolism of the bacteria. In humans, it is hypothesized that Menaquinone-5 is utilized to produce clotting factors if phylloquinone (vitamin K1) is unavailable .

Action Environment

The action, efficacy, and stability of Menaquinone-5 can be influenced by various environmental factors. For instance, the presence of certain nutrients in the diet can affect the absorption and metabolism of Menaquinone-5 . .

生化分析

Biochemical Properties

Menaquinone 5 is involved in electron transport and ATP generation in all Gram-positive, and anaerobically respiring Gram-negative bacteria . It serves as the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes, which are present in the bacterial cell membrane .

Cellular Effects

Menaquinone 5 has been found to have significant effects on various types of cells and cellular processes. It plays an important role in the treatment and prevention of cardiovascular disease, osteoporosis, and arterial calcification . It is also involved in the improvement of bone health and the reduction of vascular calcification and cardiovascular risk .

Molecular Mechanism

The molecular mechanism of Menaquinone 5 involves its role in electron transport. It is reduced by two electrons to produce menaquinol and shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .

Temporal Effects in Laboratory Settings

It is known that Menaquinone 5 is essential in electron transport and ATP generation in all Gram-positive, and anaerobically respiring Gram-negative bacteria . By inhibiting menaquinone production in target organisms, bactericidal action can be achieved irrespective of the organisms’ growth phase .

Dosage Effects in Animal Models

It is known that Menaquinone 5 plays a critical role in inhibiting cell ferroptosis, improving blood clotting, and preventing osteoporosis .

Metabolic Pathways

Menaquinone 5 is involved in the shikimate pathway, polyisoprene pathway, and menaquinone pathway . It plays a key role in the biosynthesis of menaquinone, which is essential for the functioning of various enzymes and proteins .

Transport and Distribution

Menaquinone 5 is transported and distributed within cells and tissues. It is found predominantly in thylakoid membranes of photosynthetic tissues where it functions in photosystem I electron transport . Menaquinone 5 has also been detected in plasma membranes .

Subcellular Localization

The subcellular localization of Menaquinone 5 is primarily associated with the plasma membrane and the thylakoid membranes of photosynthetic tissues . It plays a crucial role in photosynthetic electron transport and is also involved in the formation of disulphide bonds in the periplasm .

属性

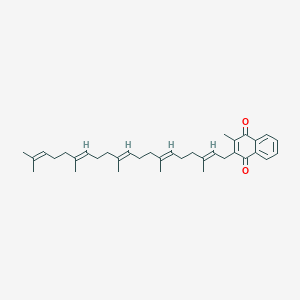

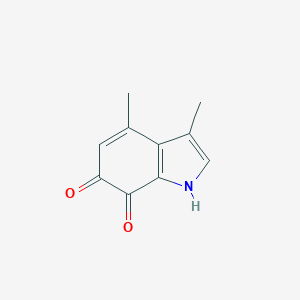

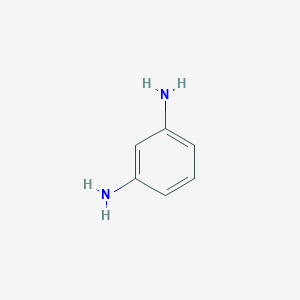

IUPAC Name |

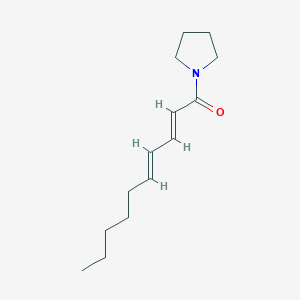

2-methyl-3-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,14,16,18,20,22-24H,10-13,15,17,19,21,25H2,1-7H3/b27-16+,28-18+,29-20+,30-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPYXGZDOYTYDR-HAJWAVTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1182-68-9 | |

| Record name | Menaguinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12V8PA4WCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Menaquinone-5, like other menaquinones, plays a crucial role in the electron transport chain of bacteria. It acts as an electron carrier, facilitating the transfer of electrons from one complex to another, ultimately contributing to energy production [, ]. For instance, in Vibrio succinogenes, Menaquinone-5 mediates electron transfer between formate dehydrogenase and fumarate reductase during the reduction of fumarate by formate [].

A: Menaquinone-5 consists of a quinone ring structure with an isoprenoid side chain. The quinone ring undergoes reduction and oxidation, accepting and donating electrons. The length and saturation of the isoprenoid side chain can influence its interaction with membrane components and impact its efficiency in electron transport [].

A: While Menaquinone-4 is more common in animal products, Menaquinone-5 along with other menaquinones (MK-5 to MK-10) are found in significant amounts in certain foods. Research indicates that meat and meat products are major contributors to Menaquinone-5 intake in the Irish population, followed by cheeses [, ]. Processed pork products, in particular, have been identified as rich sources of menaquinones, including Menaquinone-5, Menaquinone-10, and Menaquinone-11, even though their phylloquinone (Vitamin K1) content is low [].

A: Yes, some bacteria exhibit a specific requirement for certain menaquinones. For instance, Bacillus subtilis aroD, a menaquinone-deficient strain, requires the addition of menaquinones or their analogues to restore NADH oxidation and support energy-dependent processes like L-glutamate uptake [].

A: In Vibrio succinogenes, Menaquinone interacts with two distinct b-type cytochromes during the reduction of fumarate by formate []. Cytochrome b (-200 mV) interacts with Menaquinone after receiving electrons from formate dehydrogenase, while cytochrome b (-20 mV) interacts with Menaquinone before transferring electrons to the iron-sulfur protein involved in the electron transport chain. This intricate interplay highlights the specific interactions between Menaquinone and enzymes within the electron transport chain.

A: Menaquinones, including Menaquinone-5, can be analyzed using high-performance liquid chromatography (HPLC) []. Additionally, atmospheric-pressure chemical ionization-liquid chromatography-mass spectrometry (APCI-LC-MS) offers a highly sensitive and specific method for quantifying various menaquinones, including Menaquinone-5 to Menaquinone-13 [].

A: Yes, bacterial species can exhibit variations in their menaquinone profiles. For example, Planococcus notacanthi sp. nov. predominantly contains Menaquinones 5, 6, 7, and 8 [], while Desulfobulbus rhabdoformis sp. nov. possesses Menaquinone-5(H2) []. These variations can be valuable for taxonomic characterization and understanding the phylogenetic relationships between different bacterial species.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

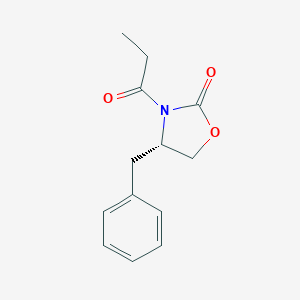

![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)

![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)